Lipophilicity Elevation Over Unsubstituted Cyclopentylamine
The target compound exhibits a measured LogP of 3.23470, compared to 2.84460 for the unsubstituted analog tert-butyl cyclopentylcarbamate (CAS 153789-22-1), representing an absolute LogP increase of +0.39 units and a ~14% relative increase in lipophilicity attributable solely to the presence of the 1-methyl substituent on the cyclopentane ring . This magnitude of lipophilicity difference is expected to measurably impact membrane partitioning, passive cellular permeability, and non-specific protein binding in biological assay contexts.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.23470 (XLogP3 = 1.3) |
| Comparator Or Baseline | tert-Butyl cyclopentylcarbamate (CAS 153789-22-1): LogP = 2.84460 |
| Quantified Difference | ΔLogP = +0.39 (~14% increase); TPSA = 58.6 Ų (target) vs. 38.33 Ų (comparator) |
| Conditions | Calculated LogP values from authoritative chemical databases (BOC Sciences for target; Chemsrc for comparator) |
Why This Matters
A LogP difference of 0.39 units can translate into a 2- to 3-fold difference in membrane permeability (based on established Hansch-Fujita correlations), directly impacting compound prioritization in central nervous system (CNS) and intracellular target drug discovery programs.
